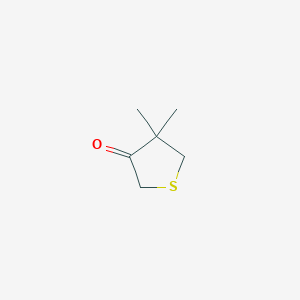
3-hydroxy-4-methyloxolan-2-one, Mixture of diastereomers
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
3-hydroxy-4-methyloxolan-2-one is a compound with the CAS Number: 4386-18-9 . It is also known as 3-hydroxy-4-methyldihydrofuran-2 (3H)-one . The compound is a liquid at room temperature . It is found in Erymophyllum tenellum .
Molecular Structure Analysis
The molecular structure of 3-hydroxy-4-methyloxolan-2-one can be analyzed using NMR spectroscopy . This technique is powerful for the analysis of mixtures and provides a wealth of structural information, which is useful to identify components .Chemical Reactions Analysis
The chemical reactions involving 3-hydroxy-4-methyloxolan-2-one can be analyzed using the concept of diastereomers . Reaction of a racemate with an enantiomerically pure chiral reagent gives a mixture of diastereomers, which can be separated .Physical And Chemical Properties Analysis
3-hydroxy-4-methyloxolan-2-one is a liquid at room temperature . Diastereomers have different physical properties, such as melting points, boiling points, and densities . They also have different chemical reactivity .Wirkmechanismus
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-hydroxy-4-methyloxolan-2-one involves the conversion of a starting material into the desired product through a series of chemical reactions.", "Starting Materials": [ "2-methyl-2-butene", "Sodium hydroxide", "Ethyl acetate", "Sodium chloride", "Sodium sulfate", "Methanol", "Acetic acid", "Hydrogen peroxide", "Water" ], "Reaction": [ "Step 1: 2-methyl-2-butene is reacted with sodium hydroxide in ethyl acetate to form the corresponding alcohol.", "Step 2: The alcohol is then oxidized with hydrogen peroxide in the presence of acetic acid to form the corresponding ketone.", "Step 3: The ketone is then reacted with sodium hydroxide in methanol to form the corresponding enolate.", "Step 4: The enolate is then reacted with water to form the desired product, 3-hydroxy-4-methyloxolan-2-one, which is a mixture of diastereomers.", "Step 5: The product is purified by extraction with ethyl acetate, followed by drying over sodium sulfate and evaporation of the solvent." ] } | |
CAS-Nummer |
4386-18-9 |
Produktname |
3-hydroxy-4-methyloxolan-2-one, Mixture of diastereomers |
Molekularformel |
C5H8O3 |
Molekulargewicht |
116.1 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



